molecular formula C25H24N4O5 B613376 Fmoc-Orn(Pyrazic)-OH CAS No. 201046-61-9

Fmoc-Orn(Pyrazic)-OH

Cat. No. B613376
CAS RN: 201046-61-9
M. Wt: 460.49
InChI Key: IXGWLRHVNNSPOY-NRFANRHFSA-N
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Description

Fmoc-Orn(Pyrazic)-OH is an organofluorine compound that has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used for the synthesis of various compounds, including peptides, peptidomimetics, and other molecules. This compound is a fluorinated derivative of ornithine, a non-proteinogenic amino acid. The introduction of fluorine into the molecule imparts unique properties, such as increased solubility and enhanced stability, making it an attractive reagent for a variety of applications.

Scientific Research Applications

Peptide Synthesis and Folding

  • Fmoc-Orn(Pyrazic)-OH, a derivative of the amino acid ornithine, plays a significant role in peptide synthesis. In particular, a related compound, Fmoc-Orn(i-PrCO-Hao)-OH, demonstrates the ability to induce β-sheet folding in peptides. This attribute is crucial for the formation of specific peptide structures necessary for biological activity. The unique property of Fmoc-Orn(i-PrCO-Hao)-OH facilitates the creation of β-sheet structures with minimal alteration to the peptide sequence, which is vital for maintaining the natural function of peptides in various biological processes (Nowick et al., 2002).

Applications in Material Science

  • In the realm of material sciences, this compound derivatives are used in synthesizing photochromic pyrans. These compounds have applications in material and life sciences due to their unique property of changing color in response to light. This characteristic makes them suitable for creating materials with variable optical properties, which can be utilized in various technological and biomedical applications (Böttcher et al., 2009).

Development of Biocompatible Materials

  • This compound derivatives are also fundamental in creating biocompatible and tunable building blocks for foldamers and chimera-peptides. These compounds, such as Fmoc-GlcAPU(Me)-OH and Fmoc-GalAPU(Me)-OH, are suitable for solid-phase peptide synthesis and have scalable and economic synthetic routes. Their applications in creating foldamers and chimera-peptides are significant in biomedical research, where they can be used to mimic natural biomolecules or create novel structures with specific functions (Goldschmidt Gőz et al., 2018).

Antibacterial and Anti-inflammatory Applications

  • The integration of Fmoc-decorated self-assembling building blocks, derived from amino acids including those related to this compound, in the development of antibacterial and anti-inflammatory materials is a notable application. These materials exhibit intrinsic antibacterial capabilities and do not negatively impact mammalian cell lines, making them promising for biomedical applications such as wound dressing and implant coatings (Schnaider et al., 2019).

Mechanism of Action

Target of Action

Fmoc-Orn(Pyrazic)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The compound’s inherent hydrophobicity and aromaticity, which promote the association of building blocks, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of functional materials with diverse morphologies, which can be used in various applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

Given its role in the self-assembly of peptides, factors such as ph, temperature, and solvent conditions could potentially influence its action, efficacy, and stability .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGWLRHVNNSPOY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)C4=NC=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146320
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201046-61-9
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201046-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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